2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine is a complex organic compound that belongs to the family of anthracene derivatives. This compound is notable for its unique structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Derivative: The initial step involves the synthesis of 9,10-di(naphthalen-2-yl)anthracene through a series of Friedel-Crafts alkylation reactions.
Coupling with Imidazo[1,2-a]pyridine: The anthracene derivative is then coupled with imidazo[1,2-a]pyridine using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques like sublimation to obtain high-purity products .
Chemical Reactions Analysis
2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the anthracene and naphthalene rings, using reagents like bromine or nitric acid
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction leads to dihydro derivatives.
Scientific Research Applications
2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Optoelectronics: This compound is extensively studied for its use in OLEDs due to its excellent blue fluorescent properties
Photochromic Chemistry: It is used in the development of photochromic materials that change color upon exposure to light.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine in optoelectronic applications involves the excitation of electrons upon exposure to light, followed by the emission of light as the electrons return to their ground state. This process is facilitated by the compound’s extended conjugated system, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Similar compounds to 2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine include:
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN): Known for its use in OLEDs, MADN has a similar structure but includes a methyl group at the 2-position.
2-[4-(9,10-Di-2-naphthalenyl-2-anthracenyl)phenyl]-1-phenyl-1H-benzoimidazole (ZADN): This compound is also used in photochromic chemistry and OLED devices
The uniqueness of this compound lies in its specific combination of aromatic rings and imidazo[1,2-a]pyridine moiety, which imparts distinct electronic properties and makes it highly effective in optoelectronic applications .
Properties
CAS No. |
1027074-24-3 |
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Molecular Formula |
C47H30N2 |
Molecular Weight |
622.8 g/mol |
IUPAC Name |
2-[4-(9,10-dinaphthalen-2-ylanthracen-2-yl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C47H30N2/c1-3-11-35-27-38(22-18-31(35)9-1)46-40-13-5-6-14-41(40)47(39-23-19-32-10-2-4-12-36(32)28-39)43-29-37(24-25-42(43)46)33-16-20-34(21-17-33)44-30-49-26-8-7-15-45(49)48-44/h1-30H |
InChI Key |
DCIBUYRTGSMFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=C(C=C8)C9=CN1C=CC=CC1=N9 |
Origin of Product |
United States |
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